N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Overview
Description
N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine: is a chemical compound with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol . This compound is known for its applications in organic synthesis and has shown potential in various scientific research fields, including medicine and industry .
Mechanism of Action
Target of Action
It is known that this compound is a heterocyclic organic compound and can be used as a pharmaceutical intermediate .
Mode of Action
It has been suggested that this compound has therapeutic potential for the treatment of glioma, neurodegenerative diseases, and cancer
Biochemical Pathways
It is known that this compound can be used as a precursor in organic synthesis for the preparation of other compounds
Pharmacokinetics
It is known that this compound has a boiling point of 113-114°c at 13mm, a density of 0924 g/cm3, and a refractive index of 14810 . These properties may impact the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in organic synthesis for the preparation of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride . The compound’s interactions with these biomolecules are essential for its function and potential therapeutic effects.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can be taken up by cells via endocytosis, leading to its accumulation within the cells . This uptake mechanism allows the compound to exert its effects on cellular processes, potentially leading to therapeutic outcomes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound has been shown to interact with enzymes involved in the synthesis of furan-2-carboxylic acid derivatives . These interactions are critical for the compound’s biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the compound is sensitive to air and should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, which are essential for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have therapeutic potential at specific dosages, but high doses may lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound is used as a precursor in the synthesis of furan-2-carboxylic acid derivatives . These metabolic pathways are important for understanding the compound’s biochemical activity and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is taken up by cells via endocytosis, leading to its accumulation within the cells . This uptake mechanism is essential for the compound’s therapeutic potential, as it allows the compound to reach its target sites within the cells.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound’s localization within specific compartments or organelles can influence its biochemical activity and therapeutic potential. Studies have shown that the compound can be directed to specific subcellular compartments through targeting signals or post-translational modifications . Understanding the subcellular localization is crucial for determining the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 1-methylpiperazine: One common method involves the reaction of 1-methylpiperazine with 3-chloropropylamine under controlled conditions.
Reaction with furan-2-carbonyl chloride: Another method involves using 1-(3-aminopropyl)-4-methylpiperazine as a precursor, which reacts with furan-2-carbonyl chloride to form the desired compound.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of corresponding amides or alcohols.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its potential in biological studies, particularly in cell uptake and inhibition of cellular pluripotency markers .
Medicine:
Industry:
Comparison with Similar Compounds
- 1-(3-Aminopropyl)-4-methylpiperazine
- 3-(4-Methylpiperazin-1-yl)propan-1-amine
- N-methyl-N’-(3-aminopropyl)piperazine
Uniqueness:
- N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine stands out due to its specific molecular structure, which allows it to be used in a variety of synthetic and therapeutic applications. Its ability to inhibit cellular pluripotency markers makes it particularly valuable in medical research .
Properties
IUPAC Name |
N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-10-4-3-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGARFACUNSTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428455 | |
Record name | N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864244-66-6 | |
Record name | N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[3-(4-methylpiperazin-1-yl)propyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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